2-[Bis(2-{[3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propanoyl]oxy}ethyl)amino]ethyl 3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propanoate
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Overview
Description
2-[Bis(2-{[3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propanoyl]oxy}ethyl)amino]ethyl 3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propanoate is a complex organic compound known for its antioxidant properties. This compound is characterized by the presence of multiple tert-butyl groups and hydroxyphenyl groups, which contribute to its stability and effectiveness as an antioxidant.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(2-{[3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propanoyl]oxy}ethyl)amino]ethyl 3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propanoate typically involves multiple steps:
Starting Materials: The synthesis begins with 2,6-di-tert-butylphenol and acrylate.
Intermediate Formation: The reaction of 2,6-di-tert-butylphenol with acrylate forms an intermediate, which is further reacted with 2-chloroethanol to obtain 2-chloroethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate.
Final Product: The intermediate is then reacted with sodium sulfide in the presence of a quaternary ammonium salt to obtain the final product.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for higher yield and purity. The process involves:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Optimized Reaction Conditions: Fine-tuning reaction conditions such as temperature, pressure, and reaction time to maximize yield and minimize by-products.
Purification: Employing advanced purification techniques like recrystallization and chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
2-[Bis(2-{[3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propanoyl]oxy}ethyl)amino]ethyl 3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propanoate undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyphenyl groups are oxidized to quinones.
Reduction: Reduction reactions can convert the quinones back to hydroxyphenyl groups.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Various alkyl halides and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinones, reduced hydroxyphenyl derivatives, and substituted tert-butyl derivatives .
Scientific Research Applications
2-[Bis(2-{[3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propanoyl]oxy}ethyl)amino]ethyl 3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propanoate has a wide range of scientific research applications:
Chemistry: Used as an antioxidant in polymer chemistry to stabilize polymers like polyethylene and polypropylene.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential therapeutic applications in preventing oxidative damage in cells and tissues.
Industry: Widely used in the plastics industry to enhance the durability and longevity of plastic products.
Mechanism of Action
The mechanism of action of 2-[Bis(2-{[3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propanoyl]oxy}ethyl)amino]ethyl 3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propanoate involves its antioxidant properties. The compound:
Scavenges Free Radicals: The hydroxyphenyl groups donate hydrogen atoms to neutralize free radicals.
Prevents Oxidative Damage: By neutralizing free radicals, the compound prevents oxidative damage to cells and polymers.
Synergistic Effects: The presence of multiple hydroxyphenyl groups enhances its antioxidant capacity through synergistic effects.
Comparison with Similar Compounds
Similar Compounds
Pentaerythritol tetrakis (3,5-di-tert-butyl-4-hydroxyhydrocinnamate): Another antioxidant used in polymer stabilization.
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: A phenolic antioxidant used in plastics.
Thiodiethylene bis [3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate]: A thioether-type hindered phenolic antioxidant.
Uniqueness
2-[Bis(2-{[3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propanoyl]oxy}ethyl)amino]ethyl 3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propanoate is unique due to its complex structure, which provides enhanced stability and antioxidant capacity compared to simpler phenolic antioxidants .
Properties
Molecular Formula |
C57H87NO9 |
---|---|
Molecular Weight |
930.3 g/mol |
IUPAC Name |
2-[bis[2-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyloxy]ethyl]amino]ethyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C57H87NO9/c1-52(2,3)40-31-37(32-41(49(40)62)53(4,5)6)19-22-46(59)65-28-25-58(26-29-66-47(60)23-20-38-33-42(54(7,8)9)50(63)43(34-38)55(10,11)12)27-30-67-48(61)24-21-39-35-44(56(13,14)15)51(64)45(36-39)57(16,17)18/h31-36,62-64H,19-30H2,1-18H3 |
InChI Key |
KFWBRCKMYFFHPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)OCCN(CCOC(=O)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)CCOC(=O)CCC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
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